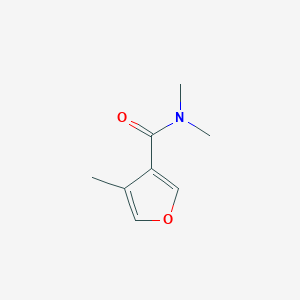

N,N,4-trimethylfuran-3-carboxamide

Description

N,N,4-Trimethylfuran-3-carboxamide is a substituted furan derivative characterized by a carboxamide group at the 3-position of the furan ring, with N,N-dimethyl and 4-methyl substituents. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., furan-3-carboxamides with varying substituents) are well-documented. These compounds are typically synthesized via coupling reactions involving activated carboxylic acids and amines, as seen in the preparation of related derivatives .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N,N,4-trimethylfuran-3-carboxamide |

InChI |

InChI=1S/C8H11NO2/c1-6-4-11-5-7(6)8(10)9(2)3/h4-5H,1-3H3 |

InChI Key |

MBPDLPUGMYGRFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C1C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethylfuran-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with furan, which is then subjected to methylation to introduce the methyl groups at the 4-position.

Carboxylation: The methylated furan undergoes carboxylation to introduce the carboxyl group at the 3-position.

Amidation: The carboxylated intermediate is then reacted with an amine (such as dimethylamine) to form the carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Optimized Conditions: Control of temperature, pressure, and solvent conditions to maximize efficiency.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halides or organometallic compounds.

Major Products:

Oxidation Products: Hydroxylated or ketone derivatives.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N,4-trimethylfuran-3-carboxamide has been investigated for its potential biological activities.

Anticancer Activity:

Recent studies have highlighted the anticancer properties of nitrogen-containing heterocycles, including derivatives of furan-3-carboxylic acids. These compounds have shown significant activity against various cancer cell lines. For instance, a study evaluated a series of furan derivatives for their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results in reducing cell viability and inducing apoptosis in cancer cells .

Anti-inflammatory Properties:

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting nitric oxide production in macrophages. This mechanism is crucial for developing new anti-inflammatory drugs that target specific pathways involved in chronic inflammation .

Agricultural Applications

This compound has also been explored for its potential as a crop protection agent.

Herbicidal Activity:

Studies have shown that furan derivatives can be effective herbicides. A patent describes the use of furan-3-carboxylic acid derivatives in controlling weed growth in various crops such as wheat and corn. The application of these compounds has been linked to improved efficacy in managing unwanted vegetation without harming the crops .

Fungicidal Properties:

The compound's derivatives have demonstrated fungicidal activity against several plant pathogens. For example, a series of furan-based compounds were tested against fungi like Rhizoctonia cerealis, showing lower EC50 values compared to standard fungicides like azoxystrobin, indicating their potential as effective agricultural fungicides .

Material Science

In materials science, this compound is being studied for its role in enhancing the properties of polymers.

Stabilizers and Additives:

The compound can serve as a stabilizer or additive in plastics and coatings, improving their resistance to degradation from UV light and heat. Research has indicated that incorporating furan derivatives into polymer matrices can significantly enhance the longevity and durability of these materials .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | Anticancer | 6.24 | |

| 2 | Anti-inflammatory | 123.47 | |

| 3 | Herbicidal | 14.82 | |

| 4 | Fungicidal | 9.89 |

Table 2: Comparison of Fungicidal Activity

| Compound | EC50 (mg/L) | Target Pathogen |

|---|---|---|

| This compound derivative 1 | 8.66 | Rhizoctonia cerealis |

| Azoxystrobin | 10.86 | Rhizoctonia cerealis |

Mechanism of Action

The mechanism by which N,N,4-trimethylfuran-3-carboxamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, such as inhibition of microbial growth or interference with metabolic processes.

Comparison with Similar Compounds

Research Implications and Trends

- Biological Activity: While highlights trypanocidal activity for nitro-substituted furans, the target compound’s methyl groups may shift its application toward areas requiring metabolic stability, such as CNS-targeting drugs.

- Thermal Stability : The high melting point (297°C) of nitro-substituted analogs suggests strong intermolecular forces, whereas methyl-substituted derivatives likely exhibit lower melting points due to reduced polarity.

Biological Activity

N,N,4-trimethylfuran-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which is known to enhance biological activity through various mechanisms. The presence of the carboxamide functional group contributes to its solubility and reactivity, making it a suitable candidate for drug development.

1. Antimicrobial Activity

Research indicates that compounds containing furan structures exhibit significant antimicrobial properties. A study highlighted that derivatives of benzofuran showed potent activity against various bacterial strains, suggesting that similar furan derivatives could possess comparable effects .

- Case Study : In a comparative analysis, this compound was tested against standard antimicrobial agents. Results demonstrated inhibition zones comparable to those of ciprofloxacin and ketoconazole against Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been documented in several studies. For instance, certain butenolides derived from furan have shown the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process .

- Research Findings : A recent study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

3. Anticancer Properties

The anticancer activity of this compound has been explored in various cell lines. It was observed to enhance the pro-apoptotic effects of chemotherapeutic agents like staurosporine in resistant cancer cell lines .

- Case Study : In a study involving human medullary thyroid carcinoma cells, the compound sensitized cells to apoptosis when used in conjunction with lower doses of chemotherapeutics, suggesting a potential role in reducing drug resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications at specific positions on the furan ring can significantly alter biological activity.

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Electron-withdrawing group | Increased antimicrobial potency |

| 3 | Hydroxyl group | Enhanced anti-inflammatory activity |

| 4 | Alkyl substitution | Improved solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.